4-(methoxymethyl)-N~3~-[(E)-(4-methoxyphenyl)methylidene]-6-methylthieno[2,3-b]pyridine-2,3-diamine
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Overview
Description
N-[2-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]-N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by the presence of a thieno[2,3-b]pyridine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]-N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINE typically involves multiple steps:
Alkylation: The process begins with the alkylation of 3-cyano-2(1H)-pyridinethiones in an alkaline medium using an α-halocarbonyl compound. This step results in the formation of 2-thioalkylpyridines.
Cyclization: The resultant 2-thioalkylpyridines undergo Thorpe-Ziegler cyclization to yield 3-aminothieno[2,3-b]pyridines.
Diazotization and Substitution: The amino group of the 3-aminothieno[2,3-b]pyridines is diazotized, followed by nucleophilic substitution of the diazonium group with an azido group.
Final Reaction: The 3-azidothieno[2,3-b]pyridines react with triphenylphosphine to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[2-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]-N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[2,3-b]pyridine core.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) and triphenylphosphine (PPh₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines.
Scientific Research Applications
N-[2-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]-N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]-N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]
- (2-benzoyl-4-methoxymethyl-6-methylthieno[2,3-b]pyridin-3-yl)iminotriphenylphosphorane
Uniqueness
N-[2-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]-N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINE is unique due to its specific substitution pattern and the presence of both methoxymethyl and methoxyphenyl groups.
Properties
Molecular Formula |
C18H19N3O2S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-(methoxymethyl)-3-[(4-methoxyphenyl)methylideneamino]-6-methylthieno[2,3-b]pyridin-2-amine |
InChI |
InChI=1S/C18H19N3O2S/c1-11-8-13(10-22-2)15-16(17(19)24-18(15)21-11)20-9-12-4-6-14(23-3)7-5-12/h4-9H,10,19H2,1-3H3 |
InChI Key |
PAKNZEFRQMWSPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)N)N=CC3=CC=C(C=C3)OC)COC |
Origin of Product |
United States |
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